molecular formula C4H7Cl3O2 B13733799 1,1,1-Trichlorobutane-2,3-diol CAS No. 32817-82-6

1,1,1-Trichlorobutane-2,3-diol

Cat. No.: B13733799
CAS No.: 32817-82-6
M. Wt: 193.45 g/mol
InChI Key: JUELTGCZCZPHPX-UHFFFAOYSA-N
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Description

1,1,1-Trichlorobutane-2,3-diol is an organic compound with the molecular formula C₄H₇Cl₃O₂ It is a chlorinated diol, characterized by the presence of three chlorine atoms and two hydroxyl groups attached to a butane backbone

Preparation Methods

The synthesis of 1,1,1-Trichlorobutane-2,3-diol can be achieved through several methods. One common approach involves the chlorination of butane-2,3-diol. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction proceeds as follows:

C₄H₈(OH)₂+3Cl₂C₄H₇Cl₃O₂+3HCl\text{C₄H₈(OH)₂} + 3\text{Cl₂} \rightarrow \text{C₄H₇Cl₃O₂} + 3\text{HCl} C₄H₈(OH)₂+3Cl₂→C₄H₇Cl₃O₂+3HCl

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. This method allows for large-scale production with high yield and purity.

Chemical Reactions Analysis

1,1,1-Trichlorobutane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or ammonia (NH₃).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ may yield chlorinated carboxylic acids, while reduction with LiAlH₄ can produce chlorinated alcohols.

Scientific Research Applications

1,1,1-Trichlorobutane-2,3-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trichlorobutane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong bonds with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the concentration of the compound.

Comparison with Similar Compounds

1,1,1-Trichlorobutane-2,3-diol can be compared with other chlorinated diols, such as 2,2,4,4-Tetramethyl-1,3-cyclobutanediol and 1,3-Dioxanes. These compounds share similar structural features but differ in their chemical properties and applications. For example:

Properties

CAS No.

32817-82-6

Molecular Formula

C4H7Cl3O2

Molecular Weight

193.45 g/mol

IUPAC Name

1,1,1-trichlorobutane-2,3-diol

InChI

InChI=1S/C4H7Cl3O2/c1-2(8)3(9)4(5,6)7/h2-3,8-9H,1H3

InChI Key

JUELTGCZCZPHPX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(Cl)(Cl)Cl)O)O

Origin of Product

United States

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